molecular formula C13H12N2 B126669 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile CAS No. 142015-51-8

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

Cat. No. B126669
M. Wt: 196.25 g/mol
InChI Key: PGXDCGZWODNGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMP, and it is a pyrrole derivative that possesses both nitrile and methyl groups. The synthesis of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a complex process that requires expertise and precision.

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties. This compound has also been found to possess anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit anticancer activity against various cancer cell lines.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. The anti-inflammatory and analgesic properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to exhibit anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile in lab experiments include its antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. Additionally, this compound exhibits anticancer activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are numerous future directions for the scientific research of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile. One potential direction is to further investigate its antimicrobial, antifungal, and antiviral properties and develop new treatments for infectious diseases. Another potential direction is to explore the anti-inflammatory and analgesic properties of this compound and develop new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile and to develop new treatments for cancer.

properties

CAS RN

142015-51-8

Product Name

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3

InChI Key

PGXDCGZWODNGDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C

synonyms

1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-methylphenyl)pyrrole-3-carbonitrile (2.0 g) in a mixture of benzene (40 ml) and aqueous sodium hydroxide solution (10 ml) was added methyliodide (1.56 g) and tetrabutylammonium iodide (4.06 g) in that order in an ice bath. The mixture was stirred for 3 hours at ambient temperature and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid and then water, dried, and concentrated in vacuo to yield 1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile (2.03 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(4-methylphenyl)pyrrole-3-carbonitrile (2.0 g) in a mixture of benzene (40 ml) and 50% aqueous sodium hydroxide solution (10 ml) was added methyliodide (1.56 g) and tetrabutylammonium iodide (4.06 g) in that order in an ice bath. The mixture was stirred for 3 hours at ambient temperature and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid and then water, dried, and concentrated in vacuo to yield 1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile (2.03 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
catalyst
Reaction Step Two

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